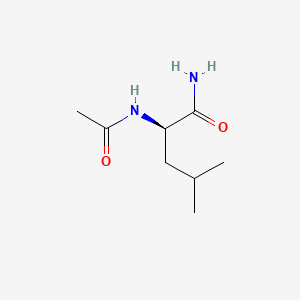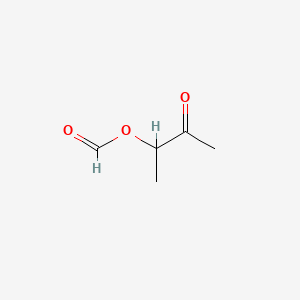![molecular formula C17H16BrNO4 B13836963 4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)
4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one is a complex organic compound with the molecular formula C17H16BrNO4 and a molecular weight of 378.22 g/mol . This compound is characterized by its unique structure, which includes a benzofurobenzazepine core, a bromine atom, and various functional groups such as methoxy and formyl groups .
Métodos De Preparación
The synthesis of 4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzofurobenzazepine Core: This step involves the cyclization of appropriate precursors to form the benzofurobenzazepine core.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions.
Functional Group Modifications: Methoxylation and formylation are performed using suitable reagents and catalysts to introduce the methoxy and formyl groups.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity .
Análisis De Reacciones Químicas
4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one can be compared with similar compounds such as:
Galanthamine: A similar compound with a benzofurobenzazepine core, used as a therapeutic agent for Alzheimer’s disease.
Narwedine: Another related compound with similar structural features and potential biological activities.
The uniqueness of 4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6H-benzofuro3a,3,2-efbenzazepin-6-one lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H16BrNO4 |
|---|---|
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
5-bromo-3-methoxy-15-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-2,4,6(17),12-tetraene-8-carbaldehyde |
InChI |
InChI=1S/C17H16BrNO4/c1-22-14-7-17-6-10(21)2-3-13(17)23-12-5-9(8-20)4-11(15(12)17)16(18)19-14/h3,7-9,12H,2,4-6H2,1H3 |
Clave InChI |
FLDMALHFOXCZIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC23CC(=O)CC=C2OC4C3=C(CC(C4)C=O)C(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


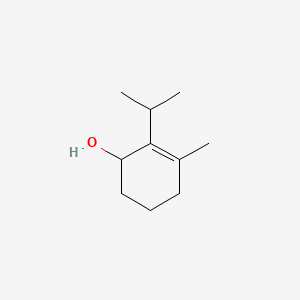
![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
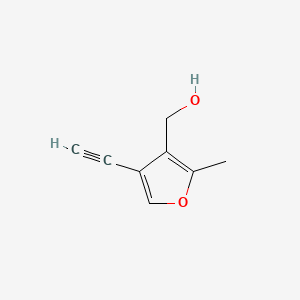
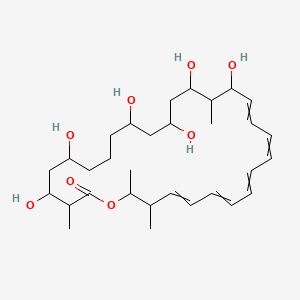
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)
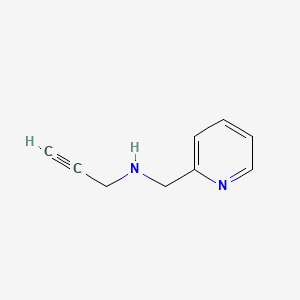
![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)


